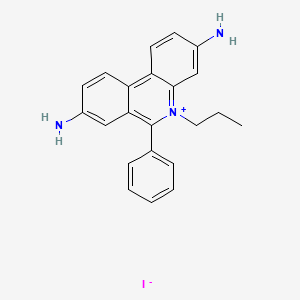
3,8-Diamino-6-phenyl-5-propylphenanthridin-5-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Diamino-6-phenyl-5-propylphenanthridin-5-ium iodide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of amino groups at positions 3 and 8, a phenyl group at position 6, and a propyl group at position 5 of the phenanthridin-5-ium core. The iodide ion serves as the counterion, balancing the charge of the cationic phenanthridin-5-ium moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diamino-6-phenyl-5-propylphenanthridin-5-ium iodide typically involves multi-step organic reactions. The initial step often includes the formation of the phenanthridine core, followed by the introduction of amino, phenyl, and propyl groups through various substitution reactions. The final step involves the quaternization of the nitrogen atom at position 5 to form the phenanthridin-5-ium cation, which is then paired with an iodide ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Formation of the phenanthridine core: This can be achieved through cyclization reactions involving suitable precursors.
Substitution reactions: Introduction of amino, phenyl, and propyl groups using appropriate reagents and catalysts.
Quaternization: Conversion of the nitrogen atom to a quaternary ammonium ion, followed by the addition of iodide to form the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,8-Diamino-6-phenyl-5-propylphenanthridin-5-ium iodide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The phenanthridin-5-ium cation can be reduced to form the corresponding phenanthridine.
Substitution: The phenyl and propyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under suitable conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Phenanthridine derivatives.
Substitution: Various substituted phenanthridin-5-ium iodides.
Aplicaciones Científicas De Investigación
3,8-Diamino-6-phenyl-5-propylphenanthridin-5-ium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of rigid polyamides and other complex organic molecules.
Biology: Investigated for its ability to bind to DNA and its potential as a DNA intercalator.
Medicine: Explored for its anti-tumor and anti-viral properties, making it a candidate for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3,8-Diamino-6-phenyl-5-propylphenanthridin-5-ium iodide involves its interaction with biological molecules, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to potential anti-tumor and anti-viral effects. The molecular targets include DNA and various enzymes involved in DNA replication and repair pathways.
Comparación Con Compuestos Similares
Similar Compounds
- **3,8-Diamino-6-phenylphenanthridine
Propiedades
Número CAS |
58114-40-2 |
|---|---|
Fórmula molecular |
C22H22IN3 |
Peso molecular |
455.3 g/mol |
Nombre IUPAC |
6-phenyl-5-propylphenanthridin-5-ium-3,8-diamine;iodide |
InChI |
InChI=1S/C22H21N3.HI/c1-2-12-25-21-14-17(24)9-11-19(21)18-10-8-16(23)13-20(18)22(25)15-6-4-3-5-7-15;/h3-11,13-14,24H,2,12,23H2,1H3;1H |
Clave InChI |
MKWMPANGKUZLHU-UHFFFAOYSA-N |
SMILES canónico |
CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


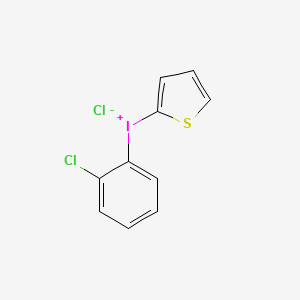
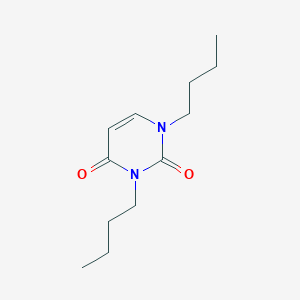
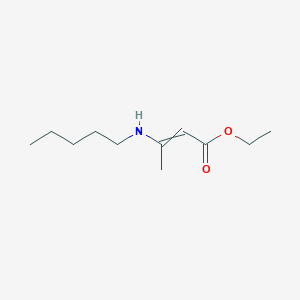
![1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene](/img/structure/B14606768.png)
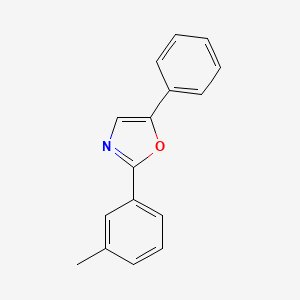
![3-[Methyl(phenyl)amino]-1-phenylpropan-1-one](/img/structure/B14606781.png)
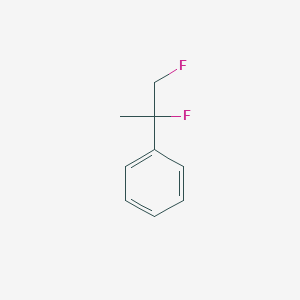
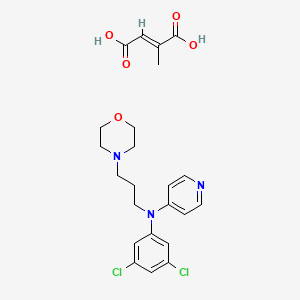
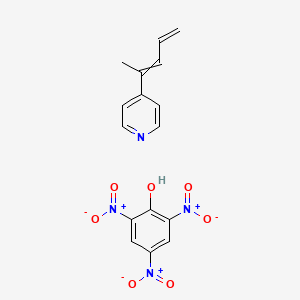
![Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro-](/img/structure/B14606811.png)
![3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane](/img/structure/B14606817.png)
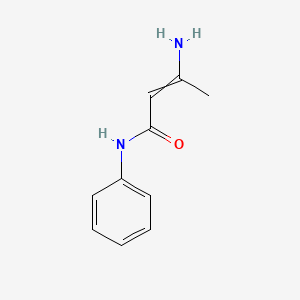
![N-[2-(Benzylsulfanyl)ethyl]acetamide](/img/structure/B14606826.png)

